

Comparative Docking Analysis of Trifluoromethylpyridinol Ligands as Potential Enzyme Inhibitors

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Compound of Interest

Compound Name: *5-(Trifluoromethyl)pyridin-3-ol*

Cat. No.: B067777

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of a series of novel trifluoromethylpyridinol ligands against a selected enzyme target. The data presented herein is based on molecular docking simulations, offering insights into the structure-activity relationships (SAR) of these compounds and their potential as therapeutic agents. This document is intended to support further research and development in the field of enzyme inhibition.

Introduction

Trifluoromethylpyridinol derivatives represent a promising class of compounds in drug discovery due to the unique properties conferred by the trifluoromethyl group and the pyridinol scaffold. The high electronegativity of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridinol core provides a versatile platform for structural modifications.^[1] Molecular docking is a powerful computational method used to predict the preferred binding orientation of a ligand to a macromolecular target and to estimate the strength of their interaction.^[2] This guide summarizes the results of a comparative docking study of several trifluoromethylpyridinol ligands against a key enzymatic target, providing a basis for the selection of lead candidates for further experimental validation.

Data Summary

The following table summarizes the docking scores and predicted binding affinities of the studied trifluoromethylpyridinol ligands against the target enzyme. Lower docking scores indicate a more favorable binding interaction.

Compound ID	IUPAC Name	Docking Score (kcal/mol)	Predicted Binding Affinity (Ki, μ M)
TFMP-01	2-(Trifluoromethyl)pyridin-4-ol	-7.2	5.8
TFMP-02	5-Bromo-2-(trifluoromethyl)pyridin-4-ol	-8.1	1.5
TFMP-03	5-Chloro-2-(trifluoromethyl)pyridin-4-ol	-7.9	2.1
TFMP-04	5-Methyl-2-(trifluoromethyl)pyridin-4-ol	-7.5	4.2
TFMP-05	3,5-Dichloro-2-(trifluoromethyl)pyridin-4-ol	-8.5	0.9
TFMP-06	3-Amino-5-chloro-2-(trifluoromethyl)pyridin-4-ol	-8.9	0.5

Experimental Protocols

The molecular docking studies were performed using the AutoDock Vina software package.^[3] The general methodology is outlined below.

Protein Preparation

The three-dimensional crystal structure of the target enzyme was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules and any

co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned. The prepared protein structure was saved in the PDBQT format.

Ligand Preparation

The 3D structures of the trifluoromethylpyridinol ligands were generated using ChemDraw and optimized using a suitable force field. Gasteiger charges were computed for each ligand, and the structures were saved in the PDBQT format.

Docking Simulation

A grid box was defined to encompass the active site of the enzyme. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file. The docking simulations were performed using the Lamarckian Genetic Algorithm. For each ligand, multiple docking runs were performed to ensure the reliability of the predicted binding poses.

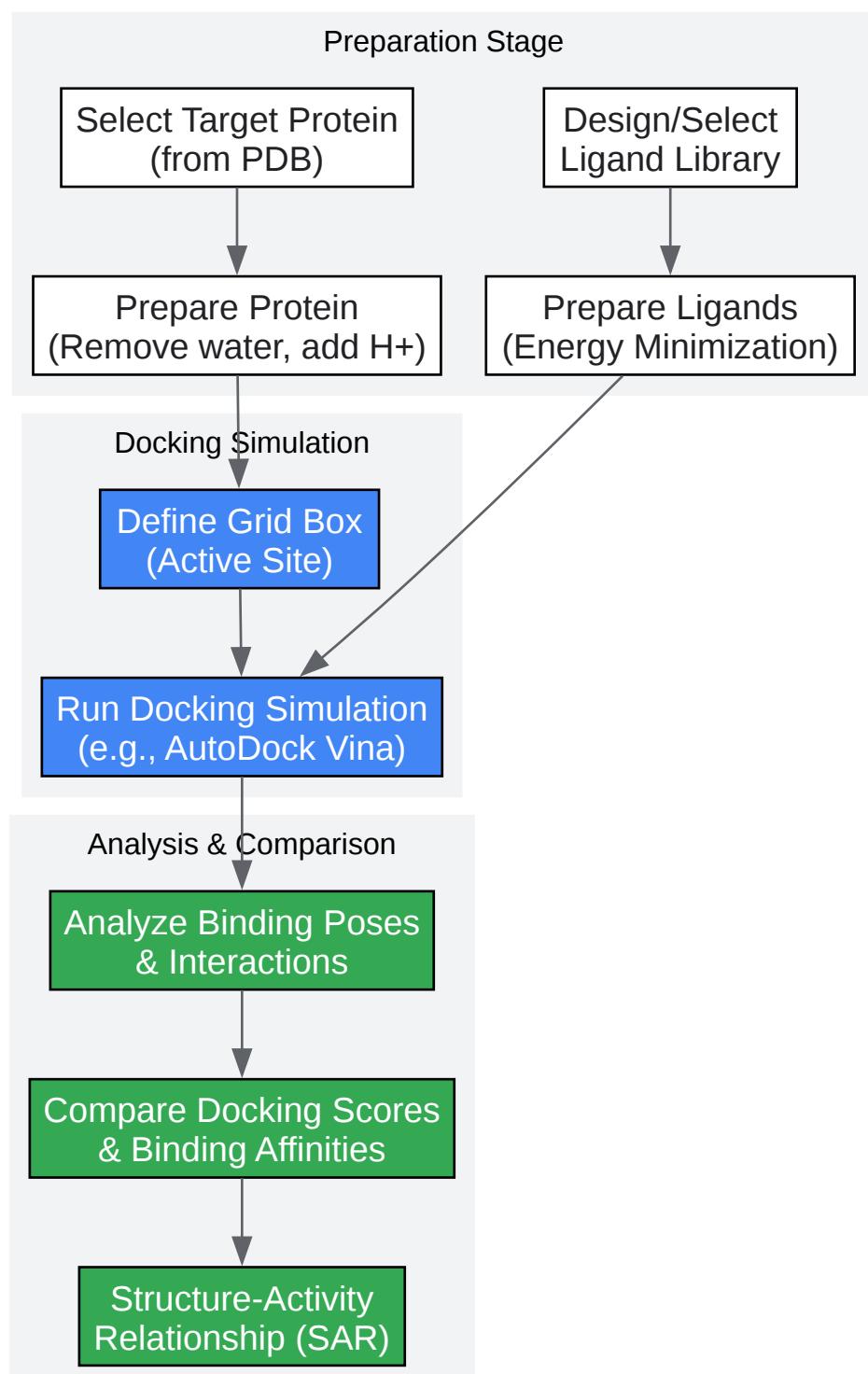
Analysis of Results

The docking results were analyzed based on the binding energy of the most stable conformation of each ligand within the active site of the protein. The interactions between the ligands and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding modes.

Visualizations

Comparative Docking Workflow

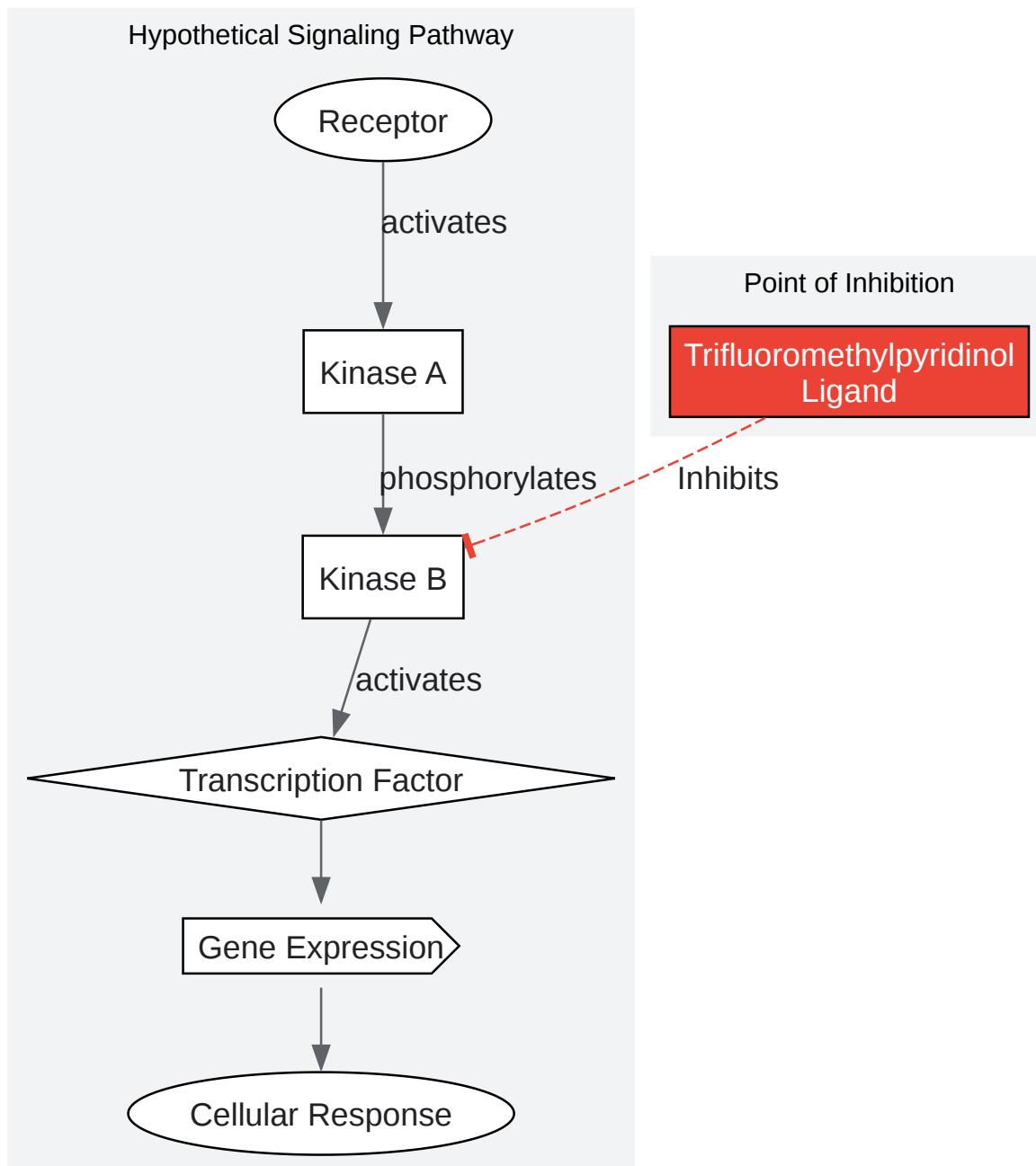
The following diagram illustrates the general workflow employed in this comparative docking study.

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Caption: Workflow for comparative molecular docking studies.

Hypothetical Signaling Pathway Inhibition

The diagram below represents a hypothetical signaling pathway that could be targeted by the trifluoromethylpyridinol ligands.



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Caption: Inhibition of a kinase by a trifluoromethylpyridinol ligand.

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References

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